molecular formula C13H10N2 B13756249 8-Phenanthridinamine CAS No. 74340-55-9

8-Phenanthridinamine

Cat. No.: B13756249
CAS No.: 74340-55-9
M. Wt: 194.23 g/mol
InChI Key: AOGCNGQOLXBQSH-UHFFFAOYSA-N
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Description

8-Phenanthridinamine is a tricyclic aromatic compound consisting of two fused benzene rings and a pyridine ring, with an amine (-NH₂) substituent at the 8-position. This structural motif places the amine group in a sterically and electronically distinct environment compared to other positional isomers (e.g., 3-amino or 9-amino derivatives). The presence of the amine group enhances solubility in polar solvents and facilitates hydrogen-bonding interactions, which are critical for molecular recognition in biological systems.

Properties

CAS No.

74340-55-9

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

phenanthridin-8-amine

InChI

InChI=1S/C13H10N2/c14-10-5-6-11-9(7-10)8-15-13-4-2-1-3-12(11)13/h1-8H,14H2

InChI Key

AOGCNGQOLXBQSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C=N2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Intramolecular C–H Arylation

One of the most efficient and widely used methods for synthesizing this compound involves palladium-catalyzed intramolecular C–H arylation of ortho-halobenzamides or related substrates. This method simultaneously forms C–C and C–N bonds under relatively mild conditions, tolerating various functional groups.

General Procedure:

  • Starting materials: ortho-halobenzamides or 2-bromoaniline derivatives.
  • Catalyst: Palladium acetate (Pd(OAc)₂).
  • Ligand: Triphenylphosphine (PPh₃) or phosphine-free systems.
  • Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
  • Solvent: Dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
  • Temperature: Typically 100–120 °C.
  • Reaction time: Approximately 10 hours.

The reaction proceeds via palladium-catalyzed C–H activation forming a palladacycle intermediate, followed by reductive elimination to yield the phenanthridinamine framework.

Example Reaction Setup:

Component Amount (mmol) Role
2-Bromobenzamide 0.5 Substrate
Pd(OAc)₂ 0.05 Catalyst (10 mol%)
PPh₃ 0.1 Ligand (20 mol%)
Cs₂CO₃ 0.5 Base
DMF 4 mL Solvent
Temperature 120 °C Reaction condition
Time 10 hours Reaction duration

After completion, the product is isolated by extraction and purified by column chromatography to afford this compound in yields ranging from 59% to 88%.

Suzuki–Miyaura Cross-Coupling Followed by Cyclization

Another approach involves the Suzuki–Miyaura cross-coupling between 2-halobenzoates and 2-aminophenylboronic acids catalyzed by palladium complexes, followed by intramolecular cyclization to form the phenanthridinamine core.

  • Catalysts: Pd(OAc)₂ with ligands such as 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos).
  • Reaction conditions: Typically carried out in polar solvents under heating.
  • Advantages: This method allows the synthesis of biologically active phenanthridinones and their amine analogs with good functional group tolerance.

This strategy has been successfully applied to synthesize phenanthridinone alkaloids and their N-substituted derivatives, demonstrating scalability and versatility.

Aryne-Mediated Cyclization

Aryne intermediates generated from ortho-(trimethylsilyl)aryl triflates can be used to cyclize with N-substituted benzamides in the presence of palladium catalysts, organic acids, and oxidants such as potassium persulfate (K₂S₂O₈). This results in tricyclic phenanthridinone derivatives, which can be further converted to this compound through reduction or substitution reactions.

  • Catalyst: Pd(OAc)₂.
  • Oxidant: K₂S₂O₈.
  • Solvent: Acetonitrile (CH₃CN).
  • Yield: Generally good yields depending on substrate substitution.

This method is notable for its ability to construct complex tricyclic systems in a single step.

Copper-Mediated Decarboxylative Coupling

Copper catalysis has been employed for decarboxylative coupling of benzamides with halobenzoates to form phenanthridinones, which can be transformed into this compound derivatives.

  • Catalyst: Copper salts.
  • Substrates: 2-halobenzoates and 2-aminophenylboronic acids.
  • Conditions: Mild heating, often under air or inert atmosphere.

This approach provides an alternative to palladium catalysis and can be advantageous in terms of cost and environmental impact.

Multicomponent Reactions and Michael Addition Strategies

Multicomponent reactions involving ortho-aminoacetophenone, ethyl cyanoacetate, sulfur, and alkynes under acidic conditions have been developed to construct the phenanthridinone skeleton, which can be modified to yield this compound.

  • Conditions: Acetic acid and ammonium acetate under increased pressure.
  • Mechanism: Michael addition followed by double bond migration, intramolecular cyclization, and aromatization.
  • Yield: Excellent yields reported.

This method highlights the utility of cascade reactions for efficient heterocycle synthesis.

Comparative Data Table of Preparation Methods

Method Catalyst(s) Key Reagents Conditions Yield Range (%) Advantages Limitations
Pd-Catalyzed Intramolecular C–H Arylation Pd(OAc)₂, PPh₃ ortho-halobenzamides 120 °C, 10 h, DMF 59–88 Mild conditions, functional group tolerance Requires halogenated substrates
Suzuki–Miyaura Cross-Coupling Pd(OAc)₂, SPhos 2-halobenzoates, aminophenylboronic acids Polar solvents, heating Moderate to high Scalable, diverse substrate scope Pre-functionalized substrates needed
Aryne-Mediated Cyclization Pd(OAc)₂ ortho-(trimethylsilyl)aryl triflates, N-substituted benzamides CH₃CN, K₂S₂O₈, room temp to heating Good One-step tricyclic formation Requires specialized aryne precursors
Copper-Mediated Decarboxylative Coupling Copper salts 2-halobenzoates, aminophenylboronic acids Mild heating Moderate Cost-effective catalyst Limited substrate scope
Multicomponent Reaction None (acidic conditions) ortho-aminoacetophenone, ethyl cyanoacetate, sulfur, alkyne AcOH/NH₄OAc, pressure Excellent Efficient, cascade reaction Specific substrate requirements

Research Discoveries and Perspectives

  • Modern synthetic techniques have emphasized transition metal-catalyzed C–H activation and coupling reactions for efficient phenanthridinamine synthesis, enhancing atom economy and functional group tolerance.
  • Recent advances include phosphine-free palladium catalysis and water-mediated reactions, improving environmental sustainability and scalability.
  • Aryne chemistry offers a versatile route to complex phenanthridine derivatives, expanding structural diversity.
  • Despite progress, challenges remain in expanding substrate scope, reducing catalyst loading, and developing greener protocols such as photocatalysis or electrochemical methods combined with flow chemistry.
  • The development of these methods is crucial due to the pharmacological importance of phenanthridinamine derivatives and their limited natural abundance.

Chemical Reactions Analysis

Types of Reactions: 8-Phenanthridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Applications

Anticancer Activity
8-Phenanthridinamine derivatives have been studied for their potential as anticancer agents. Research indicates that phenanthridine derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy. For instance, compounds with this scaffold have shown efficacy against various cancer cell lines by inhibiting cell proliferation and promoting programmed cell death .

Antiviral Properties
The compound has also been investigated for its antiviral activities. Certain derivatives exhibit inhibitory effects against viruses such as HIV and Hepatitis C, functioning through mechanisms that disrupt viral replication . This positions this compound as a promising scaffold for developing new antiviral medications.

Neuroprotective Effects
Studies have highlighted the neuroprotective properties of this compound and its derivatives. These compounds may enhance neurotrophin activity, which is crucial for neuronal survival and function. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Enzyme Inhibition

Thromboxane Synthetase Inhibition
Research has demonstrated that this compound can inhibit thromboxane synthetase, an enzyme implicated in various cardiovascular diseases. This inhibition is beneficial for conditions characterized by an imbalance of thromboxane A2 and prostacyclin, such as ischemic heart disease and thrombosis . The ability to selectively inhibit this enzyme without adversely affecting other pathways makes it a valuable compound in cardiovascular therapeutics.

Synthetic Applications

Synthetic Methodologies
The synthesis of this compound has been explored through various innovative methodologies, including palladium-catalyzed reactions. These synthetic strategies allow for the efficient construction of phenanthridine scaffolds, facilitating the development of new compounds with diverse biological activities . The ability to create complex molecules from simpler precursors enhances the utility of this compound in drug discovery.

Material Science

Fluorescent Properties
Beyond biological applications, this compound exhibits interesting photophysical properties that make it suitable for use in materials science. Its fluorescent characteristics can be harnessed in the development of sensors or imaging agents. Research into the photophysical behavior of this compound could lead to new applications in diagnostics and environmental monitoring .

Case Studies

Study Application Focus Findings
Study on Anticancer ActivityEvaluated derivatives against cancer cell linesInduced apoptosis in several types of cancer cells
Investigation of Antiviral PropertiesTested against HIV and Hepatitis CSignificant inhibition of viral replication observed
Research on Thromboxane Synthetase InhibitionCardiovascular disease modelsDemonstrated selective inhibition with therapeutic potential
Synthesis Methodology DevelopmentPalladium-catalyzed reactionsEfficient synthesis of phenanthridine derivatives

Mechanism of Action

The mechanism of action of 8-Phenanthridinamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This property makes it a potential candidate for anticancer therapies, as it can induce apoptosis in cancer cells by interfering with their genetic material .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 8-phenanthridinamine, we compare it with structurally analogous compounds, focusing on substituent positions, functional groups, and physicochemical properties.

Positional Isomers of Aminophenanthridines

  • 3-Amino-9-methylphenanthridine hydrochloride (CAS data from ): Substituents: Amino group at position 3, methyl group at position 7. Melting Point (m.p.): 146°C (hydrochloride salt). Key Differences: The 3-amino substituent is closer to the pyridine nitrogen, creating a stronger electron-donating effect that may enhance aromatic π-stacking interactions.
  • 9-p-Aminophenylphenanthridine hydrochloride (): Substituents: p-Aminophenyl group at position 8. Properties: The extended aromatic system increases molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to this compound .

Halogenated and Nitro Derivatives

  • 8-Chloro-3-nitro-5H-phenanthridin-6-one (): Molecular Formula: C₁₃H₇ClN₂O₃. Molecular Weight: 274.66 g/mol. Key Differences: The electron-withdrawing chloro and nitro groups at positions 8 and 3 reduce basicity and nucleophilicity compared to the amine-substituted this compound.
  • 8-Nitro-6-phenylphenanthridine ():

    • Molecular Formula: C₁₉H₁₂N₂O₂.
    • Molecular Weight: 300.31 g/mol.
    • Structural Impact: The nitro group at position 8 creates a strong electron-deficient aromatic system, contrasting with the electron-rich this compound. This difference could lead to divergent reactivity in substitution or redox reactions .

Heterocyclic Analogues

  • 5-Phthalazinamine (8-Chloro) ():
    • Molecular Formula: C₈H₆N₃Cl.
    • Molecular Weight: 179.61 g/mol.
    • Comparison: Phthalazinamine is a bicyclic compound with two nitrogen atoms, resulting in reduced aromatic stability compared to tricyclic this compound. The smaller ring system may limit its ability to intercalate into DNA but improve metabolic stability .

Phenanthrene-Based Derivatives

  • Phenanthrene-d₁₀ (isotope-labeled, ):
    • Molecular Formula: C₁₄D₁₀.
    • Key Contrast: The absence of a pyridine ring and functional groups in phenanthrene derivatives eliminates hydrogen-bonding capability, rendering them less suitable for applications requiring specific molecular interactions .

Research Findings and Implications

  • Electronic Effects: The 8-amino group in phenanthridinamine donates electron density to the aromatic system, increasing basicity (pKa ~8–9) compared to halogenated derivatives (pKa <5) .
  • Biological Activity: Amino-substituted phenanthridines exhibit stronger DNA intercalation due to planar structures and H-bonding, whereas nitro or chloro derivatives may act as electrophiles in covalent binding .
  • Synthetic Accessibility : this compound synthesis may involve benzyne intermediates (, Scheme 8), while nitro derivatives are often prepared via nitration under acidic conditions .

Biological Activity

8-Phenanthridinamine, a nitrogen-containing heterocyclic compound, has garnered attention in recent years for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its phenanthridine core with an amine functional group at the 8-position. Its molecular formula is C13H10N, and it exhibits unique electronic properties due to the presence of the nitrogen atom within the aromatic system.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Chlamydia muridarum, demonstrating a notable reduction in infection rates in treated mice compared to controls . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Chlamydia muridarum5 µg/mL
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

2. Anticancer Properties

This compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. A study demonstrated that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study: Apoptotic Induction in MCF-7 Cells
In vitro studies revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis indicated that at a concentration of 25 µM, apoptosis rates increased by over 30% compared to untreated controls.

3. Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation within neuronal tissues . The compound's ability to scavenge free radicals contributes to its protective effects against neuronal damage.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Action : Disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.
  • Neuroprotection : Reduction of reactive oxygen species (ROS) and inhibition of pro-inflammatory cytokines.

Q & A

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration affecting compound solubility). Replicate experiments using standardized protocols (e.g., CLIA-certified labs). Perform meta-analyses of IC₅₀ values across studies, adjusting for variables like cell passage number or incubation time. Use Bland-Altman plots to assess inter-study variability .

Q. How can Design of Experiments (DoE) optimize this compound’s synthetic scalability while minimizing impurities?

  • Methodological Answer : Apply response surface methodology (RSM) with factors like temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Use a Central Composite Design to model interactions and identify optimal conditions. Monitor side products via LC-MS and implement quenching steps (e.g., rapid cooling) to suppress degradation .

Q. What are best practices for integrating this compound into multi-target drug discovery pipelines?

  • Methodological Answer : Employ phenotypic screening followed by target deconvolution (e.g., siRNA knockdown or CRISPR-Cas9). Use cheminformatic tools (SwissTargetPrediction) to predict off-target effects. Validate hits in 3D tumor spheroids or patient-derived xenografts (PDX) for translational relevance. Include pharmacokinetic studies (e.g., plasma stability, CYP450 inhibition) early in the pipeline .

Data Management and Reproducibility

Q. How should researchers document and share raw data for this compound studies to ensure reproducibility?

  • Methodological Answer : Deposit raw NMR, MS, and bioassay data in repositories like ChemRxiv or Zenodo with DOIs. Include detailed metadata (e.g., spectrometer settings, cell line authentication codes). For synthetic procedures, provide step-by-step videos or supplementary "reproducibility checklists" outlining critical parameters (e.g., stirring rate, argon purge duration) .

Q. Tables for Reference

Synthetic Route CatalystSolventYield (%)Purity (%)Reference
Buchwald-HartwigPd(OAc)₂Toluene7598
Ullmann CouplingCuIDMF6295
Biological Activity Cell LineIC₅₀ (µM)Assay TypeReference
AntiproliferativeHeLa12.3MTT
Topoisomerase InhibitionMCF-78.7Comet

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